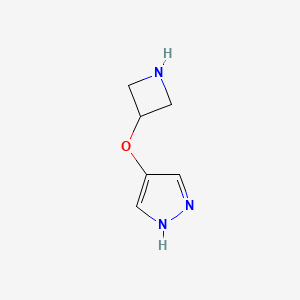

4-(Azetidin-3-yloxy)-1H-pyrazole

Description

BenchChem offers high-quality 4-(Azetidin-3-yloxy)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidin-3-yloxy)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

4-(azetidin-3-yloxy)-1H-pyrazole |

InChI |

InChI=1S/C6H9N3O/c1-5(2-7-1)10-6-3-8-9-4-6/h3-5,7H,1-2H2,(H,8,9) |

InChI Key |

RLBOMNINQGXJHL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OC2=CNN=C2 |

Origin of Product |

United States |

4-(Azetidin-3-yloxy)-1H-pyrazole: A Privileged Scaffold in Modern Kinase Inhibitor Design

Executive Summary

The pursuit of highly selective, metabolically stable, and soluble small-molecule therapeutics has driven medicinal chemists toward the incorporation of structurally rigid, low-molecular-weight heterocycles. Among these, 4-(Azetidin-3-yloxy)-1H-pyrazole (CAS: 1895979-41-5) [1] has emerged as a highly privileged building block. By fusing the potent hydrogen-bonding capacity of a pyrazole ring with the favorable physicochemical properties of an azetidine ring via a flexible ether linkage, this scaffold provides an optimal vector for targeting the hinge regions of kinases while directing water-solubilizing groups into solvent-exposed pockets [2].

This technical guide explores the structural rationale, physicochemical properties, mechanistic utility, and synthetic methodologies associated with 4-(Azetidin-3-yloxy)-1H-pyrazole in contemporary drug discovery.

Chemical Structure & Physicochemical Properties

The utility of 4-(Azetidin-3-yloxy)-1H-pyrazole stems directly from its bipartite structure. The pyrazole moiety serves as a classic bidentate hydrogen bond donor/acceptor, a critical feature for anchoring inhibitors to the backbone amides of kinase hinge regions (e.g., in Janus Kinases or Cyclin-Dependent Kinases) [3]. Conversely, the azetidine ring acts as a basic amine that is protonated at physiological pH, drastically improving aqueous solubility.

Causality in Scaffold Selection: Why use an azetidine rather than a traditional piperidine or morpholine? Azetidines possess a lower lipophilicity (logP) and a smaller steric footprint. This increases the fraction of sp³ hybridized carbons (Fsp³), which correlates with reduced off-target toxicity (such as hERG channel inhibition) and enhanced metabolic stability against Cytochrome P450 enzymes [4]. The 3-yloxy ether linkage provides just enough conformational flexibility to allow the azetidine to adopt an optimal geometry without introducing excessive entropic penalties upon binding.

Quantitative Data Summary

| Property | Value | Clinical/Chemical Significance |

| CAS Number | 1895979-41-5 | Unique identifier for procurement and patent landscaping. |

| Molecular Formula | C₆H₉N₃O | Low molecular weight allows for extensive downstream functionalization. |

| Molecular Weight | 139.16 g/mol | Highly efficient ligand efficiency (LE) when incorporated into larger drugs. |

| SMILES | C1C(CN1)OC2=CNN=C2 | Used for in silico docking and cheminformatics. |

| InChI Key | RLBOMNINQGXJHL-UHFFFAOYSA-N | Standardized structural representation. |

| pKa (Azetidine N) | ~8.5 - 9.0 | Ensures protonation at physiological pH (7.4), driving aqueous solubility. |

Mechanistic Role in Kinase Inhibition

In the design of Type I kinase inhibitors, the molecule must competitively displace ATP from the active site. The pyrazole ring of 4-(Azetidin-3-yloxy)-1H-pyrazole mimics the adenine ring of ATP. The N1 and N2 atoms of the pyrazole form critical hydrogen bonds with the hinge region's backbone (e.g., the NH and C=O of a specific hinge residue like Leu83 in CDK2 or Leu932 in JAK2) [2].

Because the active site of most kinases opens up into a solvent-exposed region, the ether linkage at the 4-position of the pyrazole acts as a precise vector. It directs the basic azetidine ring out of the hydrophobic pocket and into the aqueous environment. This not only improves the pharmacokinetic (PK) profile but also allows the azetidine nitrogen to be functionalized (e.g., via reductive amination or amide coupling) to interact with specific residues at the entrance of the binding site, thereby tuning kinase selectivity.

Mechanism of action: Pyrazole scaffold competitively binds the kinase hinge region, blocking downstream signaling.

Synthesis and Functionalization Protocols

The synthesis of 4-(Azetidin-3-yloxy)-1H-pyrazole typically relies on a Williamson ether synthesis or a Mitsunobu reaction [1]. The protocol below utilizes a robust Williamson ether coupling, which is preferred for scale-up due to the avoidance of triphenylphosphine oxide byproducts associated with the Mitsunobu approach.

Experimental Workflow: Williamson Ether Synthesis

Two-step synthetic workflow for 4-(Azetidin-3-yloxy)-1H-pyrazole via Williamson ether synthesis and Boc deprotection.

Step-by-Step Methodology

Phase 1: Etherification Causality: Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to quantitatively deprotonate the secondary alcohol of the azetidine without acting as a competing nucleophile against the pyrazole electrophile.

-

Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in portions. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete alkoxide formation.

-

Coupling: Add a 4-halo-1H-pyrazole (e.g., 4-bromo-1-trityl-1H-pyrazole) (1.1 equiv) to the mixture. The trityl protecting group prevents the pyrazole nitrogen from interfering with the SNAr reaction.

-

Heating: Heat the reaction mixture to 80 °C for 12 hours.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the protected intermediate.

Phase 2: Deprotection Causality: Trifluoroacetic acid (TFA) provides the necessary acidic environment to simultaneously cleave the tert-butyloxycarbonyl (Boc) group from the azetidine and the trityl group from the pyrazole, yielding the fully deprotected scaffold.

-

Dissolve the purified intermediate in Dichloromethane (DCM) (0.1 M).

-

Add TFA (10-20% v/v) at room temperature. Stir for 2–4 hours.

-

Monitor by LC-MS until complete consumption of the starting material is observed.

-

Concentrate the mixture under reduced pressure. To obtain the free base, neutralize with saturated aqueous NaHCO₃, extract with a polar organic solvent (e.g., 10% MeOH in DCM), dry, and concentrate to yield pure 4-(Azetidin-3-yloxy)-1H-pyrazole.

Experimental Validation: Self-Validating Kinase Assay

To validate the biological efficacy of derivatives synthesized from this scaffold, an ADP-Glo™ Kinase Assay is the gold standard. This luminescent assay measures the amount of ADP formed from a kinase reaction, providing a direct correlation to kinase activity.

Self-Validating System Design: A robust assay must internalize its own quality control. This protocol mandates the inclusion of a positive control (e.g., Staurosporine, a pan-kinase inhibitor) to confirm assay sensitivity, and a vehicle control (DMSO) to establish baseline maximum activity. The Z'-factor must be calculated; a Z' > 0.5 validates the assay's reliability.

Step-by-Step ADP-Glo Protocol

-

Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

-

Compound Dilution: Prepare a 10-point 3-fold serial dilution of the 4-(Azetidin-3-yloxy)-1H-pyrazole derivative in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration is ≤1%.

-

Enzyme Addition: Add the target kinase (e.g., JAK2 or CDK2) diluted in 1X Kinase Buffer to the wells. Incubate at room temperature for 15 minutes to allow for pre-binding.

-

Reaction Initiation: Add the ATP/Substrate mixture to initiate the reaction. The ATP concentration should ideally be set at the apparent Michaelis constant (

) for the specific kinase to accurately determine competitive inhibition ( -

Incubation: Seal the plate and incubate for 60 minutes at room temperature.

-

Signal Generation (Step 1): Add an equal volume of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

-

Signal Generation (Step 2): Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then utilized by luciferase to produce light. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence signal using a microplate reader. Calculate the

using a 4-parameter logistic non-linear regression model.

References

- Cui, J. J., et al. "Pyrazole-substituted aminoheteroaryl compounds as protein kinase inhibitors." US Patent US20060128724A1, Google Patents, 15 Jun. 2006.

- Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, vol. 52, no. 21, 2009, pp. 6752–6756.

An In-depth Technical Guide to 4-(Azetidin-3-yloxy)-1H-pyrazole: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Molecular Attributes

4-(Azetidin-3-yloxy)-1H-pyrazole is a small molecule that strategically integrates two key heterocyclic motifs: a four-membered azetidine ring and a five-membered pyrazole ring linked by an ether bridge. This unique combination is designed to harness the advantageous properties of each component.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | [1] |

| Molecular Weight | 139.16 g/mol | [1] |

| IUPAC Name | 4-(azetidin-3-yloxy)-1H-pyrazole | |

| CAS Number | Not readily available for the parent compound. Derivatives such as 4-(Azetidin-3-yloxy)-1-methyl-1H-pyrazole hydrochloride have assigned CAS numbers. |

The azetidine ring, a strained four-membered heterocycle, is increasingly utilized in drug design to enhance metabolic stability, improve aqueous solubility, and provide a three-dimensional structural element that can favorably interact with biological targets. The pyrazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The ether linkage provides a flexible yet stable connection between these two key fragments.

Synthesis and Mechanistic Insights

While a specific, published protocol for the direct synthesis of 4-(Azetidin-3-yloxy)-1H-pyrazole is not widely available, a plausible and efficient synthetic route can be designed based on established methodologies for the formation of aryl ethers and the protection/deprotection of heterocyclic amines. The proposed synthesis involves a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed coupling, followed by deprotection.

Proposed Synthetic Protocol: A Step-by-Step Guide

This protocol outlines a two-step synthesis starting from commercially available 4-bromo-1H-pyrazole and N-Boc-3-hydroxyazetidine.

Step 1: N-Boc-4-(azetidin-3-yloxy)-1H-pyrazole Synthesis (Williamson Ether Synthesis)

-

Reagents and Materials:

-

N-Boc-3-hydroxyazetidine

-

4-Bromo-1H-pyrazole (or 4-iodo-1H-pyrazole for higher reactivity)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

-

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq) dissolved in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the solution. The addition should be slow to control the evolution of hydrogen gas.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Add 4-bromo-1H-pyrazole (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of water.

-

Extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(azetidin-3-yloxy)-1H-pyrazole.

-

Step 2: Deprotection to Yield 4-(Azetidin-3-yloxy)-1H-pyrazole

-

Reagents and Materials:

-

N-Boc-4-(azetidin-3-yloxy)-1H-pyrazole

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM) or Dioxane

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve the purified N-Boc-4-(azetidin-3-yloxy)-1H-pyrazole (1.0 eq) in DCM or dioxane.

-

Add an excess of TFA (e.g., 10 equivalents) or a 4M solution of HCl in dioxane.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

If using TFA, the residue can be triturated with diethyl ether to precipitate the trifluoroacetate salt. If using HCl, the hydrochloride salt will be obtained.

-

To obtain the free base, the salt can be dissolved in water and basified with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 9-10, followed by extraction with an organic solvent like ethyl acetate or dichloromethane.

-

The organic extracts are then dried and concentrated to yield the final product, 4-(Azetidin-3-yloxy)-1H-pyrazole.

-

Causality Behind Experimental Choices:

-

Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the hydroxyl group of the azetidine to form a reactive alkoxide. Anhydrous DMF is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.

-

Protecting Group Strategy: The Boc (tert-butyloxycarbonyl) group is used to protect the secondary amine of the azetidine ring. This prevents it from acting as a nucleophile and competing with the hydroxyl group in the etherification reaction. The Boc group is also advantageous due to its stability under the basic conditions of the Williamson ether synthesis and its straightforward removal under acidic conditions.

-

Purification: Column chromatography is a standard and effective method for purifying the intermediate and final products, ensuring high purity for subsequent applications.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of 4-(Azetidin-3-yloxy)-1H-pyrazole.

Applications in Drug Discovery and Development

The 4-(Azetidin-3-yloxy)-1H-pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility makes it a highly attractive starting point for the development of novel drugs across various therapeutic areas.

Potential Therapeutic Targets:

-

Kinase Inhibitors: The pyrazole ring is a well-known hinge-binding motif for many protein kinases. Derivatives of 4-(Azetidin-3-yloxy)-1H-pyrazole can be designed to target specific kinases involved in cancer and inflammatory diseases. The azetidine moiety can be further functionalized to explore interactions with the solvent-exposed regions of the kinase active site, potentially leading to increased potency and selectivity.

-

GPCR Ligands: The three-dimensional nature of the azetidine ring can be exploited to design ligands for G-protein coupled receptors (GPCRs), which are important targets for a wide range of diseases, including those affecting the central nervous system.

-

Enzyme Inhibitors: The unique electronic and structural features of this scaffold can be tailored to inhibit various enzymes implicated in disease pathogenesis.

While specific biological data for the parent compound is limited in the public domain, numerous studies on related pyrazole derivatives have demonstrated significant activity in various assays.[2][3] For instance, pyrazole analogs have shown potent anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[4]

Diagram of the Role in Kinase Inhibition:

Caption: Interaction of the scaffold with a protein kinase active site.

Spectroscopic and Physicochemical Characterization (Predicted)

Due to the limited availability of experimental data for the parent compound, the following spectroscopic characteristics are predicted based on the analysis of similar structures.

-

¹H NMR:

-

The protons on the pyrazole ring are expected to appear as singlets or doublets in the aromatic region (δ 7.0-8.0 ppm).

-

The methine proton on the azetidine ring at the 3-position (CH-O) would likely be a multiplet in the region of δ 4.5-5.5 ppm.

-

The methylene protons of the azetidine ring would appear as multiplets in the upfield region (δ 3.0-4.5 ppm).

-

The NH proton of the pyrazole and the NH proton of the azetidine would be observable, with their chemical shifts being dependent on the solvent and concentration.

-

-

¹³C NMR:

-

The carbon atoms of the pyrazole ring would resonate in the aromatic region (δ 110-150 ppm).

-

The carbon attached to the oxygen on the azetidine ring (C-O) would be expected around δ 70-80 ppm.

-

The other carbon atoms of the azetidine ring would appear further upfield.

-

-

Mass Spectrometry: The ESI-MS would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 140.1.

Conclusion and Future Perspectives

4-(Azetidin-3-yloxy)-1H-pyrazole is a promising and versatile scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its unique structural features offer significant opportunities for lead optimization in drug discovery programs. The combination of the metabolically robust and structurally defined azetidine ring with the pharmacologically active pyrazole nucleus provides a powerful platform for targeting a wide range of biological entities. Further research into the synthesis of diverse libraries based on this core structure, coupled with extensive biological screening, is warranted to fully explore its therapeutic potential.

References

-

Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. [Link]

-

Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. [Link]

-

Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. [Link]

-

Fig. 1. Biological activity of pyrazoles derivatives and experimental... - ResearchGate. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC. [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. [Link]

- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b)

Sources

Solubility Profiling & Physicochemical Characterization of 4-(Azetidin-3-yloxy)-1H-pyrazole

The following technical guide details the solubility profile, physicochemical characteristics, and experimental protocols for 4-(Azetidin-3-yloxy)-1H-pyrazole .

Technical Guide | Version 1.0

Executive Summary

4-(Azetidin-3-yloxy)-1H-pyrazole (CAS: 1045789-10-1) represents a high-value fragment in medicinal chemistry, combining a rigid,

This guide provides a definitive solubility profile for the compound in DMSO (for stock preparation) and Water (for biological assays), grounded in structural analysis and empirical protocols.

Key Solubility Insights:

-

DMSO: High solubility (>100 mM) driven by H-bond disruption. Ideal for stock solutions.

-

Water: Highly pH-dependent. The compound exhibits a "U-shaped" solubility curve typical of ampholytes, with high solubility at acidic pH (cationic species) and basic pH (anionic species), but reduced solubility at neutral pH (neutral/zwitterionic species).

Physicochemical Characterization

To optimize solubility, one must first understand the ionization states governed by the molecule's functional groups.

Structural Analysis & pKa Prediction

The molecule contains two ionizable centers:

-

Azetidine Nitrogen (Secondary Amine): Acts as a base.

-

Predicted pKa: ~9.5 – 10.5 (Slightly lower than unsubstituted azetidine [11.3] due to the inductive electron-withdrawal of the ether oxygen).

-

-

Pyrazole Nitrogen (Aromatic NH): Acts as a weak acid.

-

Predicted pKa: ~14.0 (Deprotonation).

-

Note: The pyrazole can also be protonated at very low pH (< 2.5), but this is less relevant for standard assay conditions.

-

Theoretical Properties Table

| Property | Value (Predicted) | Significance |

| Molecular Weight | 139.16 g/mol | Fragment-like; high molar solubility potential.[1] |

| LogP (Octanol/Water) | -0.5 to 0.5 | Hydrophilic; likely water-soluble unless crystal lattice energy is high. |

| H-Bond Donors | 2 (Azetidine NH, Pyrazole NH) | High potential for intermolecular H-bonding (aggregation risk). |

| H-Bond Acceptors | 3 (Ether O, Pyrazole Ns) | Good solubility in polar solvents.[1] |

| Polar Surface Area (PSA) | ~50 Ų | Good membrane permeability potential. |

Solubility Profile: DMSO

Dimethyl sulfoxide (DMSO) is the industry standard for compound management.

Mechanism of Solubilization

DMSO is a polar aprotic solvent that effectively disrupts the intermolecular hydrogen bond network of the solid 4-(Azetidin-3-yloxy)-1H-pyrazole.

-

Capacity: > 50 mg/mL (> 350 mM).

-

Stability: Excellent. The ether linkage is chemically inert to DMSO.

Protocol A: Preparation of 100 mM DMSO Stock

Objective: Create a stable, precipitation-free stock solution for downstream assays.

Materials:

-

Solid Compound (Free base or HCl salt).

-

Anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%).

-

Vortex mixer; Sonicator.

Procedure:

-

Weighing: Accurately weigh 13.92 mg of the compound into a 1.5 mL amber glass vial.

-

Correction: If using the Dihydrochloride salt (MW ~212.08), weigh 21.21 mg .

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

Checkpoint: If solid remains, sonicate at 40 kHz for 5 minutes (maintain temp < 30°C to prevent degradation).

-

-

QC Check: Visually inspect for "schlieren" lines (indicating incomplete mixing) or particulates.

-

Storage: Store at -20°C.

-

Caution: DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, which may cause the neutral free base to precipitate over time. Use single-use aliquots.

-

Solubility Profile: Water & Aqueous Buffers

Aqueous solubility is the critical parameter for biological relevance.[2]

The pH-Solubility Relationship

The solubility of 4-(Azetidin-3-yloxy)-1H-pyrazole is dictated by the Henderson-Hasselbalch equation.

-

pH 1.0 – 8.0 (Acidic to Neutral):

-

Species:Cationic (Azetidine NH protonated:

). -

Solubility:High (> 10 mg/mL). Ideally suited for formulation as an HCl salt.

-

-

pH 9.0 – 11.0 (Basic):

-

Species:Neutral (Free base).

-

Solubility:Minimum (Intrinsic solubility,

). This is the risk zone for precipitation in assays.

-

-

pH > 13.0 (Strongly Basic):

-

Species:Anionic (Pyrazole NH deprotonated:

). -

Solubility:High .

-

Visualization of pH-Dependent Species

The following diagram illustrates the ionization states governing solubility.

Figure 1: Ionization states of 4-(Azetidin-3-yloxy)-1H-pyrazole across the pH scale.

Protocol B: Kinetic Aqueous Solubility Profiling

Objective: Determine the solubility limit in PBS (pH 7.4) starting from DMSO stock (simulating a biological assay).

Materials:

-

100 mM DMSO Stock (from Protocol A).

-

96-well filter plate (0.45 µm PVDF).

-

UV-Vis Plate Reader or HPLC-UV.

Procedure:

-

Preparation: Dispense 196 µL of PBS into a 96-well mixing plate.

-

Spiking: Add 4 µL of 100 mM DMSO stock (Final conc: 2 mM, 2% DMSO).

-

Note: 2% DMSO is a standard tolerance limit for many enzymes; higher DMSO may artificially enhance solubility.

-

-

Equilibration: Shake at 500 rpm for 24 hours at 25°C.

-

Filtration: Transfer to filter plate and apply vacuum to remove undissolved particulates.

-

Quantification:

-

Analyze filtrate via HPLC-UV (254 nm).

-

Compare peak area against a standard curve prepared in 100% DMSO (to ensure 100% solubility).

-

-

Calculation:

Troubleshooting & Best Practices

| Issue | Cause | Solution |

| Precipitation upon dilution | "Crash-out" effect when moving from DMSO to Water. | Dilute stepwise or use an intermediate dilution plate. Ensure buffer pH < 8.0 to maintain cationic state. |

| Gel formation | High concentration self-aggregation. | Sonicate at 40°C. Add co-solvent (e.g., 5% PEG400). |

| Yellowing of DMSO stock | Oxidation of the secondary amine. | Degas DMSO with Nitrogen/Argon before use. Store under inert gas. |

Solubility Decision Workflow

Use this logic flow to determine the optimal solvent system for your application.

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]

- Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

- Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for kinetic solubility protocols).

Sources

An In-depth Technical Guide to the Thermodynamic Stability of the Azetidinyl-oxy-pyrazole Ether Linkage

Abstract

The confluence of strained ring systems with medicinally privileged scaffolds represents a frontier in modern drug discovery. The azetidinyl-oxy-pyrazole ether linkage, which combines the three-dimensional topology of the azetidine ring with the versatile pharmacophoric properties of the pyrazole nucleus, is an emerging motif of significant interest. This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to assess the thermodynamic stability of this linkage. In the absence of extensive direct experimental data on this specific moiety, this guide synthesizes established principles of physical organic chemistry, state-of-the-art analytical techniques, and computational modeling to offer a robust, predictive, and methodological approach. We present detailed protocols for forced degradation studies, thermal analysis, and computational bond dissociation energy calculations, enabling a thorough evaluation of the stability profile of molecules incorporating this novel linkage.

Introduction: The Strategic Integration of Azetidine and Pyrazole Moieties

The azetidine ring, a four-membered saturated heterocycle, has garnered considerable attention in medicinal chemistry. Its strained nature imparts a rigid, three-dimensional geometry that can enhance binding to biological targets and improve ligand efficiency.[1][2] However, this inherent ring strain is also a potential liability, predisposing the ring to cleavage under certain conditions.[1]

Concurrently, the pyrazole nucleus is a well-established "privileged scaffold" in drug design, appearing in numerous approved pharmaceuticals.[3] Its metabolic stability and ability to engage in a variety of intermolecular interactions make it a highly desirable component in drug candidates.[3][4]

The linkage of these two moieties via an ether bond creates a novel chemical space with intriguing possibilities. The azetidinyl-oxy-pyrazole ether can be envisioned as a bioisosteric replacement for more common functionalities, offering unique vectors for molecular exploration. Understanding the thermodynamic stability of this ether linkage is paramount for predicting the shelf-life, degradation pathways, and overall viability of drug candidates incorporating this structure. This guide provides the necessary theoretical foundation and practical methodologies to undertake such an evaluation.

Synthesis and Characterization of Azetidinyl-oxy-pyrazole Ethers

A robust assessment of stability begins with a reliable synthetic route to the target compound and its unambiguous characterization. While the literature does not provide a direct synthesis for the title linkage, a plausible route can be designed based on established methodologies for the preparation of 3-alkoxy- and 3-hydroxyazetidines and the N-arylation of pyrazoles.[5]

Proposed Synthetic Protocol: N-Boc-3-(1H-pyrazol-1-yloxy)azetidine

This protocol outlines a proposed synthesis, which would require optimization for specific substrates.

Step 1: Synthesis of N-Boc-3-hydroxyazetidine

This starting material can be synthesized from epichlorohydrin and tert-butyl carbamate, followed by cyclization.

Step 2: O-Alkylation of Pyrazole with N-Boc-3-iodoazetidine (Mitsunobu-type reaction)

-

Materials: N-Boc-3-hydroxyazetidine, 1H-pyrazole, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), and a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Procedure:

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 1H-pyrazole (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add PPh₃ (1.5 eq).

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Diagram of the Proposed Synthetic Pathway

Caption: Proposed Mitsunobu reaction for the synthesis of the target compound.

Spectroscopic Characterization

Unambiguous structural confirmation is critical. The following tables provide predicted NMR and other spectroscopic data based on analogous structures like 3-phenoxyazetidine and 3-(pyrazol-1-yl)azetidine.[6][7]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole H-3 | 7.5 - 7.7 | d | ~2.0 |

| Pyrazole H-4 | 6.2 - 6.4 | t | ~2.2 |

| Pyrazole H-5 | 7.4 - 7.6 | d | ~2.4 |

| Azetidine CH-O | 4.8 - 5.1 | m | - |

| Azetidine CH₂ | 4.0 - 4.4 | m | - |

| Boc C(CH₃)₃ | 1.4 - 1.5 | s | - |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-3 | 139 - 141 |

| Pyrazole C-4 | 106 - 108 |

| Pyrazole C-5 | 127 - 129 |

| Azetidine C-O | 70 - 75 |

| Azetidine CH₂ | 50 - 55 |

| Boc C=O | 155 - 157 |

| Boc C(CH₃)₃ | 80 - 82 |

| Boc C(CH₃)₃ | 28 - 29 |

Table 3: Other Expected Spectroscopic Data

| Technique | Expected Data |

| FT-IR | C-O stretch (~1050-1150 cm⁻¹), C=O stretch of Boc (~1690 cm⁻¹), aromatic C-H stretches. |

| HRMS | Calculation of the exact mass of the protonated molecule [M+H]⁺ for elemental composition confirmation. |

Experimental Assessment of Thermodynamic Stability

A combination of forced degradation studies and thermal analysis provides a comprehensive experimental evaluation of the stability of the azetidinyl-oxy-pyrazole ether linkage.

Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical stability assessment.[8][9][10] It involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling to identify potential degradation products and pathways.[10]

Diagram of the Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

3.1.1. Protocol for Hydrolytic Degradation (Acid and Base)

-

Rationale: To assess the stability of the ether linkage and the azetidine ring to acid and base-catalyzed hydrolysis. The strained azetidine ring is particularly susceptible to acid-catalyzed ring-opening.[1][11]

-

Materials: 0.1 M HCl, 0.1 M NaOH, acetonitrile or methanol (as co-solvent if needed), pH meter.

-

Procedure:

-

Prepare stock solutions of the test compound in the co-solvent.

-

For acid hydrolysis, add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of ~1 mg/mL.

-

For base hydrolysis, add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of ~1 mg/mL.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots (base for the acid sample, acid for the base sample).

-

Dilute with mobile phase and analyze immediately by a stability-indicating HPLC-UV-MS method.

-

3.1.2. Protocol for Oxidative Degradation

-

Rationale: To evaluate the susceptibility of the molecule to oxidation. The pyrazole ring and the ether linkage can be sites of oxidative attack.

-

Materials: 3% Hydrogen peroxide (H₂O₂).

-

Procedure:

-

Prepare a ~1 mg/mL solution of the test compound in a suitable solvent (e.g., methanol).

-

Add 3% H₂O₂.

-

Store the solution at room temperature, protected from light.

-

Withdraw and analyze aliquots at specified time points.

-

3.1.3. Protocol for Thermal Degradation

-

Rationale: To assess the intrinsic thermal stability of the molecule in the solid state and in solution.

-

Procedure (Solid State):

-

Place a known amount of the solid compound in a vial.

-

Heat in a calibrated oven at a temperature below the melting point (e.g., 80 °C).

-

At specified time points, remove the vial, allow it to cool, dissolve the contents in a known volume of solvent, and analyze.

-

-

Procedure (Solution):

-

Prepare a ~1 mg/mL solution of the compound.

-

Reflux the solution at a controlled temperature.

-

Withdraw and analyze aliquots at specified time points.

-

3.1.4. Protocol for Photolytic Degradation

-

Rationale: To determine the light sensitivity of the compound. Pyrazole-containing compounds can sometimes be susceptible to photolytic degradation.[12]

-

Procedure:

-

Expose a solution (~1 mg/mL) and a thin layer of the solid compound to a calibrated light source that provides both UV and visible light (ICH Q1B guidelines).

-

Simultaneously, run a dark control sample.

-

Analyze the samples at a specified time point.

-

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on the thermal stability of a compound.[13]

3.2.1. Protocol for Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition.

-

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

-

The onset temperature of mass loss is a key indicator of thermal stability.

-

3.2.2. Protocol for Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

-

Procedure:

-

Place a small, accurately weighed sample (2-5 mg) into a DSC pan and seal it.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the differential heat flow between the sample and a reference pan.

-

Endothermic peaks typically correspond to melting, while exothermic peaks often indicate decomposition.

-

Table 4: Template for Thermal Analysis Data

| Parameter | Value |

| TGA Onset of Decomposition (°C) | |

| DSC Melting Point (Tₘ, °C) | |

| DSC Onset of Decomposition (TᏧ, °C) |

Computational Assessment of Thermodynamic Stability

In silico methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic stability of chemical bonds where experimental data is scarce.

Bond Dissociation Energy (BDE)

The homolytic bond dissociation energy (BDE) is the enthalpy change associated with the breaking of a bond to form two radicals. It is a direct measure of bond strength.

4.1.1. Computational Workflow for BDE Calculation

-

Methodology:

-

Geometry Optimization: Optimize the geometry of the ground state molecule (azetidinyl-oxy-pyrazole ether) and the resulting radical fragments (azetidinyl radical and pyrazole-oxy radical) using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: Perform frequency calculations on the optimized structures to obtain zero-point vibrational energies (ZPVE) and to confirm that they are true minima on the potential energy surface.

-

BDE Calculation: The BDE is calculated as: BDE = [E(azetidinyl radical) + E(pyrazole-oxy radical)] - E(parent molecule) where E includes the electronic energy and the ZPVE correction.

-

Table 5: Estimated C-O Bond Dissociation Energies (BDEs)

| Linkage | Estimated BDE (kJ/mol) | Rationale for Estimation |

| Azetidinyl-oxy-pyrazole | ~330 - 350 | Expected to be lower than a typical acyclic ether due to the release of ring strain in the resulting azetidinyl radical. |

| Cyclopentyl-oxy-pyrazole | ~360 - 380 | Less strained five-membered ring, so the C-O bond is expected to be stronger than in the azetidine analogue. |

| Methoxy-benzene (Anisole) | ~381 | A common, relatively stable aryl ether for comparison.[14] |

| Dimethyl ether | ~335 | A simple acyclic ether for baseline comparison.[14] |

Note: These are estimated values based on known BDEs and the principles of ring strain. Actual values would need to be calculated.

Modeling Degradation Pathways

Computational modeling can also be used to investigate the reaction mechanisms of degradation, particularly for pathways that are difficult to study experimentally. For the azetidinyl-oxy-pyrazole ether, an acid-catalyzed ring-opening of the azetidine is a likely degradation pathway.[1][11]

Proposed Acid-Catalyzed Degradation Pathway

Caption: Plausible acid-catalyzed degradation pathway involving azetidine ring-opening.

Conclusion and Future Directions

The azetidinyl-oxy-pyrazole ether linkage presents both opportunities and challenges in drug design. Its unique stereoelectronic properties may offer advantages in potency and selectivity, but its inherent ring strain necessitates a thorough evaluation of its thermodynamic stability. This guide provides a multi-faceted approach, combining synthesis, experimental stress testing, and computational modeling, to build a comprehensive stability profile.

Future work should focus on generating direct experimental data for a series of substituted azetidinyl-oxy-pyrazole ethers to validate the predictive models presented here. A deeper understanding of the structure-stability relationships will enable the rational design of more robust and effective drug candidates based on this promising chemical scaffold.

References

-

Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595–600. [Link]

-

Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters, 1(5), 231–235. [Link]

-

Rojas, M. C., & Machado, S. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(52), 38433-38458. [Link]

-

Vilkas, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

-

Alsante, K. M., et al. (2014). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 87, 11-25. [Link]

-

Vilkas, S., et al. (2023). Stability of different azetidine esters. ResearchGate. [Link]

-

Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

-

Meanwell, N. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1636–1640. [Link]

-

Ombito, J. O., & Singh, G. S. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-163. [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

-

Stepan, A. F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2695-2707. [Link]

-

Anderson, E. A., et al. (2019). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 17(4), 835-840. [Link]

-

Li, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1837-1853. [Link]

-

Quintero, L., et al. (2013). Thermodynamics of Synthesis of New Phenoxazine Derivatives. Current Organic Chemistry, 17(1), 86-91. [Link]

-

Bajaj, S., et al. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1017-1040. [Link]

-

Trost, B. M., & Dong, G. (2008). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Journal of the American Chemical Society, 130(24), 7332–7333. [Link]

-

Tumanov, V. E., Kromkin, E. A., & Denisov, E. T. (2002). Estimation of dissociation energies of C—H bonds in oxygen-containing compounds from kinetic data for radical abstraction reactions. Russian Chemical Bulletin, 51(9), 1508-1516. [Link]

-

Emel'yanenko, V. N., et al. (2023). Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. Molecules, 28(19), 7027. [Link]

-

Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2784-2823. [Link]

-

Meanwell, N. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1636–1640. [Link]

-

ResolveMass Laboratories. (2026). Forced Degradation Study ICH Guideline: What Q1A(R2) Expects. ResolveMass Laboratories. [Link]

-

Patel, P., & Patel, M. (2019). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Journal of Pharmaceutical Science and Bioscientific Research, 9(2), 163-170. [Link]

-

Cramer, C. J., & Truhlar, D. G. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(2), 789–797. [Link]

-

Kumar, A., et al. (2018). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 185, 03001. [Link]

-

Grošelj, U., & Svete, J. (2015). N-BOC-3-PYRAZOLYLALANINE-DERIVED α-AMINO ACIDS. Heterocycles, 91(12), 2328-2339. [Link]

-

Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1947-1964. [Link]

-

Moore Analytical. (n.d.). Thermal Analysis- TGA/DSC. Moore Analytical. [Link]

-

Flowers, R. A. (2024). π-Bond Dissociation Energies. Journal of Chemical Education, 101(1), 1-5. [Link]

-

Vinogradova, O., et al. (2020). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. bioRxiv. [Link]

-

Schindler, C. S., & Johnson, M. S. (2021). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society, 143(36), 14591–14597. [Link]

-

Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. [Link]

-

Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

-

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

-

Cox, R. A. (2009). Three different mechanisms for azo-ether hydrolyses in aqueous acid. Canadian Journal of Chemistry, 87(6), 729-735. [Link]

-

Andersen, N. G., et al. (2017). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis, 145, 229-237. [Link]

-

Tomaszewska, I., & Kwiecień, A. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials, 14(18), 5323. [Link]

-

F-J, H., et al. (2025). Influence of antioxidant on the thermal–oxidative degradation behavior and oxidation stability of synthetic ester. Journal of Thermal Analysis and Calorimetry. [Link]

-

Glickman, M. H., et al. (1994). Partial proton NMR spectra of divinyl ethers. Lipids, 29(2), 135-139. [Link]

-

Fustero, S., et al. (2011). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Beilstein Journal of Organic Chemistry, 7, 1194–1199. [Link]

-

Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2784-2823. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. library.dphen1.com [library.dphen1.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

LogP and polar surface area (PSA) of 4-(Azetidin-3-yloxy)-1H-pyrazole

The following technical guide provides an in-depth physicochemical analysis of 4-(Azetidin-3-yloxy)-1H-pyrazole, structured for application scientists and medicinal chemists.

Technical Guide & Application Note [1][2]

Part 1: Executive Summary & Structural Architecture[1][2]

4-(Azetidin-3-yloxy)-1H-pyrazole (CAS: 1000688-81-2) represents a high-value "fragment-like" scaffold in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, FLT3).[1][2] Its structural uniqueness lies in the ether linkage between a strained, saturated azetidine ring and an aromatic pyrazole moiety.

This guide dissects the partition coefficient (LogP) and Polar Surface Area (PSA) of this molecule.[1][2] These metrics are not merely static numbers but dynamic predictors of the molecule's ability to traverse the gastrointestinal tract (GIT) and the Blood-Brain Barrier (BBB).[1]

Molecular Architecture[1]

-

SMILES: C1CN(C1)Oc2c[nH]nc2

The molecule comprises three distinct pharmacophoric zones:[2]

-

The Azetidine Head: A four-membered saturated amine providing high

character and basicity ( -

The Ether Linker: A rotatable oxygen bridge introducing flexibility while maintaining polarity.[2]

-

The Pyrazole Tail: An aromatic, electron-rich system capable of bidentate hydrogen bonding (donor/acceptor).[1][2]

Part 2: Polar Surface Area (PSA) Analysis[1][2]

Polar Surface Area (PSA), specifically Topological PSA (TPSA), is the sum of surfaces of polar atoms (usually oxygen, nitrogen, and attached hydrogens) in a molecule.[1][2] It is a critical descriptor for predicting membrane permeability.[1]

Fragment-Based TPSA Calculation

For 4-(Azetidin-3-yloxy)-1H-pyrazole, the TPSA is derived from the summation of its functional fragments.[1][2]

| Fragment | Type | Contribution (Ų) | Mechanistic Role |

| Azetidine -NH- | Secondary Amine | 12.03 | Protonation site; solubility enhancer.[1][2] |

| Ether -O- | Ether Oxygen | 9.23 | H-bond acceptor; conformational anchor.[1][2] |

| Pyrazole =N- | Pyridine-like N | 12.36 | H-bond acceptor (Kinase hinge binder).[1][2] |

| Pyrazole -NH- | Pyrrole-like N | 15.79 | H-bond donor.[1][2] |

| Total TPSA | Summation | ~49.41 Ų | High Permeability Zone |

Biological Implications of TPSA ~50 Ų[1][2]

-

Oral Bioavailability: The "Veber Rule" suggests that compounds with TPSA

140 Ų have a high probability of good oral bioavailability.[2] With a TPSA of ~50 Ų, this scaffold sits well within the "sweet spot" for oral absorption. -

BBB Permeability: Generally, a TPSA < 90 Ų is required for passive diffusion across the Blood-Brain Barrier.[2] This molecule is theoretically BBB-permeable, although its high basicity (azetidine amine) may subject it to efflux transporters (P-gp) unless capped or modified.[1]

Part 3: Partition Coefficient (LogP) Profiling[1]

The partition coefficient (

Consensus LogP Data

Due to the ionizable nature of the azetidine and pyrazole, the distribution coefficient (

-

Predicted LogD (pH 7.4): -1.5 to -0.8 (Due to ionization of the secondary amine).[1]

Interpretation

-

Lipophilicity: The molecule is hydrophilic .[2] The negative or near-zero LogP indicates it prefers aqueous environments.[1][2]

-

Fragment Utility: In Fragment-Based Drug Discovery (FBDD), starting with a hydrophilic fragment (LogP < 3) is advantageous.[1][2] It allows medicinal chemists to add lipophilic groups (phenyl rings, alkyl chains) during lead optimization without violating Lipinski's Rule of 5 (LogP < 5).[1]

Part 4: Experimental Determination Protocols

As a senior scientist, relying solely on algorithms is insufficient. The following protocols outline the industry-standard methods for validating these values experimentally.

Protocol A: Potentiometric Titration (LogP/LogD)

Best for ionizable compounds like azetidine derivatives.[1][2]

-

Preparation: Dissolve 5 mg of the compound in 0.1 M HCl.

-

Titration: Titrate against 0.1 M KOH using an automated potentiometric titrator (e.g., Sirius T3).

-

Biphasic Titration: Repeat the titration in the presence of water-saturated octanol.

-

Calculation: The shift in the

curve between the aqueous and biphasic runs allows for the direct calculation of LogP for the neutral species and LogD at any pH.[2]

Protocol B: RP-HPLC Method (Hydrophobicity Index)

High-throughput surrogate for Shake-Flask method.[1][2]

-

Column: C18 Reverse Phase column (end-capped).

-

Mobile Phase: Isocratic elution with varying Methanol/Water ratios (containing 0.1% formic acid to ionize).

-

Calibration: Run a set of standards with known LogP values (e.g., Pyridine, Benzene, Toluene).[2]

-

Measurement: Measure the retention time (

) and calculate the capacity factor ( -

Correlation: Plot

vs. known LogP to interpolate the LogP of the analyte.[2]

Part 5: Visualization & Logic Flow[1][2]

The following diagram illustrates the decision matrix for optimizing this scaffold based on its physicochemical properties.

Figure 1: Lead optimization decision tree based on the physicochemical profile of the azetidine-pyrazole scaffold.

Part 6: References

-

BenchChem. (2025).[1][2] 4-(Azetidin-3-yloxy)-1H-pyrazole: Structure and Properties. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 67187230, 4-(Azetidin-3-yl)-1H-pyrazole Derivatives. Retrieved from [1][2][4]

-

Ertl, P., Rohde, B., & Selzer, P. (2000).[2] Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717.[2] (Methodology Basis).

-

Lipinski, C. A. (2004).[2] Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.[1][2]

-

Veber, D. F., et al. (2002).[2] Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623.[2]

Sources

- 1. (4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methyl pivalate | C22H27N7O4S | CID 66824167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. 4-(Azetidin-3-yloxy)-1H-pyrazole | Benchchem [benchchem.com]

- 4. 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride | C7H13Cl2N3 | CID 67187229 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Regioselective Synthesis of 4-(Azetidin-3-yloxy)-1H-pyrazole

[1]

Executive Summary & Strategic Analysis

The synthesis of 4-(Azetidin-3-yloxy)-1H-pyrazole represents a critical fragment coupling in medicinal chemistry, particularly for kinase inhibitors where the azetidine ring improves metabolic stability and solubility compared to larger saturated heterocycles.[1]

The Synthetic Challenge

The core challenge in this synthesis is regioselectivity . 4-Hydroxypyrazole is an ambident nucleophile.[1] Under standard basic alkylation conditions (e.g., NaH/DMF), electrophiles preferentially attack the ring nitrogen (N-alkylation) rather than the oxygen (O-alkylation) due to the higher nucleophilicity of the nitrogen.

The Solution: The Mitsunobu Protocol

To force the formation of the C–O–C ether linkage , we utilize the Mitsunobu reaction .[2] This protocol inverts the reactivity logic:

-

Activation: The alcohol (N-Boc-3-hydroxyazetidine) is activated by the Phosphine-Azodicarboxylate adduct.[1]

-

Nucleophilic Attack: The acidic proton of the 4-hydroxypyrazole (pKa ~9.[1]0) allows it to serve as the pronucleophile.[1]

-

Selectivity: To guarantee exclusive O-alkylation and prevent side reactions, we employ a Double-Boc Strategy . By using 1-Boc-4-hydroxypyrazole as the nucleophile, we block the nitrogen, forcing the reaction to occur solely at the oxygen.

Reaction Scheme & Pathway Visualization[3]

The following diagram outlines the convergent synthesis and the critical intermediate states.

Figure 1: Strategic pathway utilizing a double-Boc protection strategy to ensure regioselective O-alkylation.

Detailed Experimental Protocols

Protocol A: Mitsunobu Coupling

Objective: Synthesis of tert-butyl 3-((1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)oxy)azetidine-1-carboxylate.

Reagents:

-

N-Boc-3-hydroxyazetidine (1.0 equiv)[1]

-

1-Boc-4-hydroxypyrazole (1.1 equiv)[1]

-

Triphenylphosphine (PPh3) (1.2 equiv)

-

Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve N-Boc-3-hydroxyazetidine and 1-Boc-4-hydroxypyrazole in anhydrous THF.

-

Phosphine Addition: Add Triphenylphosphine (PPh3) to the solution.[1] Stir at Room Temperature (RT) until fully dissolved.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: Lower temperature controls the exothermic formation of the betaine intermediate.

-

DIAD Addition: Add DIAD dropwise over 15–20 minutes.

-

Reaction: Allow the mixture to warm to RT naturally and stir for 12–16 hours.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS. Look for the disappearance of the azetidine alcohol.

Expert Insight: The "TPPO Problem" The major byproduct, Triphenylphosphine oxide (TPPO), is difficult to remove.

-

Standard Workup: Concentrate and purify via flash chromatography (Gradient: 0% → 40% EtOAc in Hexanes).

-

Advanced Workup (MgCl₂ Precipitation): If chromatography is difficult, dissolve the crude residue in Toluene/Ether (1:1) and add anhydrous MgCl₂ (2 equiv). Stir for 1 hour. The MgCl₂-TPPO complex precipitates as a white solid.[1] Filter off the solid to remove >80% of TPPO before column chromatography [1].

Protocol B: Global Deprotection

Objective: Removal of N-Boc groups to yield the final salt or free base.[1]

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified Bis-Boc intermediate in DCM (0.1 M).

-

Acidification: Cool to 0°C. Add TFA dropwise (Ratio: 1:4 TFA:DCM).

-

Cleavage: Stir at RT for 2–4 hours.

-

Note: The pyrazole-Boc is often more labile than the azetidine-Boc.[1] Ensure complete conversion by LCMS (Mass shift: M-100 followed by M-200).

-

-

Isolation:

-

Option A (TFA Salt): Concentrate in vacuo.[1] Co-evaporate with Toluene (3x) to remove residual TFA.[1] The product is isolated as a stable TFA salt.[1]

-

Option B (Free Base): Dissolve residue in MeOH. Pass through a weak anion exchange cartridge (e.g., PL-HCO3 MP) or neutralize with 7N NH3 in MeOH and concentrate.[1]

-

Quantitative Data & Troubleshooting

Reagent Selection Guide

| Reagent | Role | Pros | Cons |

| DIAD | Azodicarboxylate | More stable than DEAD; easier handling.[1] | Byproduct (hydrazine) requires separation.[1] |

| ADDP | Azodicarboxylate | Solid reagent; higher temperature stability.[1] | Requires Toluene/heating; harder to remove byproduct.[1] |

| PS-PPh3 | Polymer-Supported Phosphine | Best for Purity. Filtration removes phosphine oxide.[1] | Higher cost; slower kinetics due to heterogeneous phase.[1] |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Incomplete activation of alcohol.[1] | Ensure anhydrous conditions.[1][5] Increase PPh3/DIAD to 1.5 equiv. |

| N-Alkylation Observed | Pyrazole N-protection failed or migrated.[1] | strictly use 1-Boc-4-hydroxypyrazole .[1] Do not use unprotected 4-hydroxypyrazole.[1] |

| Inseparable TPPO | Co-elution during chromatography.[1] | Use the MgCl₂ precipitation method described in Protocol A [1].[1] |

Workflow Visualization (Graphviz)

The following diagram details the purification logic, specifically addressing the removal of the stubborn TPPO byproduct.

Figure 2: Decision tree for downstream processing and purification.

References

-

Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[6] Journal of Organic Chemistry, 2017, 82(19), 9931–9936.

-

Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009, 109(6), 2551–2651.

-

Dandapani, S., et al. "Solid-Supported Reagents in the Synthesis of Azetidine-Containing Scaffolds."[1] Beilstein Journal of Organic Chemistry, 2011.[1]

Application Note: Advanced Mitsunobu Coupling Protocols for Azetidine-Hydroxypyrazole Ether Linkages

Executive Summary

The construction of ether linkages between azetidine rings and pyrazole cores is a critical transformation in modern medicinal chemistry. These privileged heterocyclic scaffolds are frequently vectorized to optimize binding affinities in kinase inhibitors, notably in the development of Discoidin Domain Receptor (DDR) inhibitors for idiopathic pulmonary fibrosis (IPF)[1]. The Mitsunobu reaction provides a highly stereospecific and mild approach to forming this C–O bond. However, coupling azetidinols with hydroxypyrazoles presents unique mechanistic challenges—specifically regarding nucleophile acidity (pKa) and ambident reactivity. This guide details the causal principles, optimized conditions, and self-validating protocols required to achieve high-yielding O-alkylation.

Mechanistic Causality & Design Principles

To ensure a successful Mitsunobu coupling between an azetidinol (e.g., N-Boc-3-hydroxyazetidine) and a hydroxypyrazole, several thermodynamic and kinetic factors must be tightly controlled:

-

The pKa Challenge & Ambident Reactivity: The Mitsunobu reaction requires the nucleophile to possess a pKa ≤ 13 to efficiently protonate the zwitterionic betaine intermediate formed by the phosphine and azodicarboxylate. While hydroxypyrazoles typically exhibit a pKa of 9–11 (making them sufficiently acidic), unprotected 1H-pyrazoles act as ambident nucleophiles. This often leads to an undesired mixture of O-alkylation and N-alkylation[2]. To enforce exclusive O-alkylation, the use of N-substituted hydroxypyrazoles (e.g., 1-methyl-1H-pyrazol-4-ol) is strictly recommended.

-

Reagent Selection (Basicity Enhancement): Standard DIAD/PPh₃ systems are effective for most pyrazoles. However, if the hydroxypyrazole is highly substituted and weakly acidic, the standard betaine intermediate may fail to deprotonate it. In such cases, substituting PPh₃ with tributylphosphine (PBu₃) or polymer-supported PS-PPh₃, and replacing DIAD with 1,1'-(azodicarbonyl)dipiperidine (ADDP), significantly increases the basicity of the intermediate hydrazide anion. This drives the deprotonation of the pyrazole and accelerates the subsequent S_N2 displacement[3].

-

Stereochemical Inversion: The reaction proceeds via an S_N2 mechanism. When utilizing chiral substituted azetidinols (e.g., (2S,3R)-N-Boc-2-methyl-3-hydroxyazetidine), complete inversion of configuration at the C3 position occurs, yielding the (2S,3S)-ether product.

Reaction Workflow Visualization

Mechanistic workflow of Mitsunobu coupling between N-Boc-3-hydroxyazetidine and hydroxypyrazole.

Reaction Optimization & Quantitative Data

Solvent polarity and reagent basicity dictate the ratio of O-alkylation to N-alkylation and overall conversion rates. Toluene is often preferred over THF because it promotes tighter ion-pairing of the alkoxyphosphonium intermediate, suppressing unwanted side reactions[2].

| Entry | Phosphine | Azodicarboxylate | Solvent | Temp (°C) | Yield (%) | O:N Alkylation Ratio |

| 1 | PPh₃ | DIAD | THF | 0 to RT | 65 | >95:5 |

| 2 | PPh₃ | DEAD | THF | 0 to RT | 58 | >95:5 |

| 3 | PPh₃ | DIAD | Toluene | 0 to RT | 72 | >99:1 |

| 4 | PBu₃ | ADDP | Toluene | 0 to RT | 85 | >99:1 |

| 5 | PS-PPh₃ | ADDP | THF | 0 to RT | 81 | >95:5 |

Data Summary: Optimization matrix for the coupling of N-Boc-3-hydroxyazetidine with 1-methyl-1H-pyrazol-4-ol. Entry 4 represents the optimal conditions for sterically hindered or weakly acidic substrates[3].

Experimental Protocol: Synthesis of 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)oxy)-1-methyl-1H-pyrazole

Step 1: Preparation of the Reaction Mixture

-

Charge a flame-dried 50 mL round-bottom flask with 1-methyl-1H-pyrazol-4-ol (1.0 mmol, 1.0 equiv) and N-Boc-3-hydroxyazetidine (1.1 mmol, 1.1 equiv).

-

Dissolve the reagents in 10 mL of anhydrous Toluene to achieve a 0.1 M concentration.

-

Add Triphenylphosphine (PPh₃) (1.5 mmol, 1.5 equiv) to the solution. Causality: Toluene is selected to minimize solvent polarity, which tightens the intermediate ion pair, thereby heavily favoring nucleophilic attack at oxygen rather than nitrogen[2].

Step 2: Activation and Displacement

-

Cool the reaction mixture to 0 °C using an ice-water bath under a continuous argon atmosphere.

-

Add Diisopropyl azodicarboxylate (DIAD) (1.5 mmol, 1.5 equiv) dropwise over 15 minutes. Causality: Slow addition at 0 °C controls the highly exothermic formation of the betaine intermediate and prevents the thermal degradation of the azodicarboxylate reagent.

Step 3: Reaction Maturation

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

-

Stir the mixture for 6 to 12 hours.

Step 4: Workup and TPPO Removal

-

Quench the reaction with 10 mL of deionized water and extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Targeted Purification: To remove the triphenylphosphine oxide (TPPO) byproduct, triturate the crude viscous oil with a cold mixture of diethyl ether and hexane (1:1, v/v). The TPPO will precipitate as a white solid. Filter the solid and concentrate the filtrate.

-

Purify the concentrated filtrate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Trustworthiness & Self-Validating System

To ensure the integrity of the synthesized ether linkage, the protocol must be validated against the following analytical benchmarks:

-

TLC Monitoring: TPPO often streaks on silica. To differentiate the product from TPPO, use a Ninhydrin stain after exposing the TLC plate to HCl vapors (to temporarily deprotect the Boc group). The product will stain distinctively, whereas TPPO will not.

-

LC-MS Validation: The S_N2 product will display a characteristic fragmentation pattern. Look for the [M+H - 56]⁺ peak (corresponding to the loss of isobutylene from the Boc group) or the [M+H - 100]⁺ peak (complete loss of the Boc group), which are diagnostic for N-Boc azetidines.

-

NMR Shifts (Causality of Etherification): In the ¹H NMR spectrum, the C3-H proton of the starting N-Boc-3-hydroxyazetidine typically resonates around δ 4.5–4.6 ppm. Upon successful etherification with the pyrazole, this proton will experience a significant downfield shift to approximately δ 4.9–5.1 ppm due to the deshielding effect of the newly formed aryloxy environment.

References

-

Title: A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: Journal of Medicinal Chemistry (ACS Publications), 2026. URL: [Link]

-

Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds Source: The Chemical Record (Wiley), 2025, 25, e202500024. URL: [Link]

-

Title: ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists Source: Beilstein Journal of Organic Chemistry, 2006, 2:21. URL: [Link]

Sources

- 1. A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent synthetic advances in C–H/N–H functionalization of 1H-pyrazoles: diverse strategies across variously substituted scaffolds [epubl.ktu.edu]

- 3. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Protocol for the Deprotection of tert-butyl 3-(1H-pyrazol-4-yloxy)azetidine-1-carboxylate

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the development of nitrogen-containing heterocyclic compounds for pharmaceutical applications.[1][2] This document provides a comprehensive, field-tested protocol for the efficient removal of the Boc protecting group from tert-butyl 3-(1H-pyrazol-4-yloxy)azetidine-1-carboxylate. We delve into the underlying acid-catalyzed mechanism, offer a detailed step-by-step experimental procedure, and provide guidance on reaction monitoring, product isolation, and troubleshooting. The protocols herein are designed to be self-validating, ensuring researchers can achieve high yields of the desired 3-(1H-pyrazol-4-yloxy)azetidine trifluoroacetate salt with confidence and safety.

Introduction and Scientific Rationale

Azetidine and pyrazole moieties are privileged structures in medicinal chemistry, frequently incorporated into molecules to modulate physicochemical properties and enhance biological activity. The compound tert-butyl 3-(1H-pyrazol-4-yloxy)azetidine-1-carboxylate represents a versatile building block where the azetidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is valued for its stability across a wide range of non-acidic conditions, yet it can be readily and cleanly removed using strong acids like trifluoroacetic acid (TFA).[1][2][3]

The deprotection reaction is a critical step to unmask the secondary amine of the azetidine ring, allowing for subsequent functionalization or its utilization as a basic center in a final active pharmaceutical ingredient (API). Understanding the mechanism and nuances of this transformation is paramount for success. The acid-catalyzed deprotection proceeds via a well-established pathway involving protonation, fragmentation to a stable tert-butyl cation and an unstable carbamic acid, followed by rapid decarboxylation to yield the free amine.[1][2][4] This amine is then protonated by the excess acid in the reaction medium to form a stable salt, typically a trifluoroacetate salt when TFA is used.

This guide provides an authoritative protocol grounded in established chemical principles to ensure reproducible and high-yielding execution of this key synthetic step.

Reaction Mechanism: Acid-Catalyzed Boc Deprotection

The deprotection is initiated by the protonation of the Boc group's carbonyl oxygen by TFA. This enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, releasing the highly stable tert-butyl cation. The resulting carbamic acid intermediate is inherently unstable and spontaneously decomposes, releasing carbon dioxide gas and the desired free amine. In the strongly acidic environment, the newly liberated and basic azetidine nitrogen is immediately protonated to form the final trifluoroacetate (TFA) salt.[1][2][4]

Caption: Mechanism of TFA-Mediated Boc Deprotection

Materials and Equipment

Reagents

-

tert-butyl 3-(1H-pyrazol-4-yloxy)azetidine-1-carboxylate (Substrate)

-

Trifluoroacetic acid (TFA), Reagent grade (≥99%)

-

Dichloromethane (DCM), Anhydrous (≥99.8%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base work-up)

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether, Anhydrous

-

Toluene, ACS grade

-

TLC Eluent (e.g., 9:1 DCM/Methanol with 0.5% Triethylamine)

-

TLC Visualization Agent (e.g., Ninhydrin solution)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice/water bath

-

Dropping funnel or syringe

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

-

Standard laboratory glassware

-

pH paper or meter

Detailed Experimental Protocol

This protocol details the standard procedure for deprotection and subsequent isolation of the product as its TFA salt, which is often sufficiently pure for subsequent steps. An alternative work-up to yield the free base is also described.

Caption: Experimental Workflow for Boc Deprotection

Reaction Setup

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tert-butyl 3-(1H-pyrazol-4-yloxy)azetidine-1-carboxylate in anhydrous dichloromethane (DCM). A typical concentration is between 0.1 M and 0.5 M.[5]

-

Place the flask in an ice/water bath and stir the solution for 10-15 minutes until it reaches 0 °C. This initial cooling is crucial to mitigate any exotherm upon acid addition.[5]

Deprotection

-

Slowly, add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common and effective concentration is a 1:1 mixture of DCM:TFA (50% v/v), though concentrations as low as 20-25% can be sufficient for many substrates.[5][6]

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Continue to stir the reaction at room temperature for 1 to 4 hours.[1][5]

Reaction Monitoring (Self-Validation)

-

Thin-Layer Chromatography (TLC): Periodically take a small aliquot from the reaction mixture and spot it on a silica gel TLC plate alongside a spot of the starting material.

-

Eluent System: A polar system such as 9:1 Dichloromethane/Methanol is a good starting point. The addition of a small amount of base (e.g., 0.5% triethylamine) can improve spot shape for the amine product.[7]

-

Visualization: After eluting, visualize the plate under UV light (if applicable) and then stain with ninhydrin. The starting material will not stain with ninhydrin, while the deprotected amine product will appear as a colored spot (typically purple or yellow). The product will have a significantly lower Rf value (be more polar) than the starting material.[8][9]

-

-

LC-MS: For more precise monitoring, dilute an aliquot of the reaction mixture and analyze by LC-MS to confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[5][10] The reaction is considered complete when the starting material is no longer detectable.

Work-up and Isolation